An In-depth Technical Guide to 2-Methyloxazole-4-carboxylic acid
An In-depth Technical Guide to 2-Methyloxazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Methyloxazole-4-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core chemical properties, synthesis, reactivity, and analytical characterization of this compound. Furthermore, it explores its applications as a crucial intermediate in the synthesis of complex molecular architectures, particularly within medicinal chemistry. The guide is structured to deliver not only factual data but also field-proven insights into experimental choices and methodologies, ensuring a blend of theoretical knowledge and practical application.
Introduction
2-Methyloxazole-4-carboxylic acid (CAS No. 23012-17-1) is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[1] The presence of both a carboxylic acid functional group and a methyl-substituted oxazole ring imparts a unique combination of reactivity and structural features.[1] This makes it a versatile building block in organic synthesis, particularly for constructing more complex molecules with potential biological activity. Its utility is well-documented in the preparation of various pharmaceutical intermediates. For instance, it serves as a key reactant in the solid-phase synthesis of dipeptides that affect human protease-activated receptor 2, in palladium-catalyzed decarboxylative cross-coupling reactions, and in the stereoselective preparation of integrin inhibitors. Understanding its fundamental properties is therefore critical for its effective application in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its application in synthesis and material science. The key properties of 2-Methyloxazole-4-carboxylic acid are summarized below.
Core Properties
| Property | Value | Source |
| CAS Number | 23012-17-1 | [1] |
| Molecular Formula | C₅H₅NO₃ | [1] |
| Molecular Weight | 127.10 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 182-187 °C | [1] |
| SMILES String | Cc1nc(co1)C(O)=O | [1] |
| InChI Key | IARMCEYEYXXEOS-UHFFFAOYSA-N | [1] |
Spectroscopic Data
-
¹H NMR: Expected signals would include a singlet for the methyl protons (CH₃) likely in the δ 2.0-2.5 ppm range, a singlet for the oxazole ring proton (C5-H), and a broad singlet for the carboxylic acid proton (-COOH) at δ > 10 ppm.
-
¹³C NMR: Key signals would correspond to the carboxylic acid carbonyl carbon (~160-170 ppm), the two quaternary oxazole ring carbons (C2 and C4), the oxazole ring CH (C5), and the methyl carbon (~10-20 ppm).
-
IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C=N and C-O stretching vibrations from the oxazole ring.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 127.10.
Synthesis and Purification
The synthesis of 2,4-disubstituted oxazoles is a fundamental process in organic chemistry, often requiring multi-step procedures. While a specific, detailed synthesis protocol for 2-Methyloxazole-4-carboxylic acid was not found in the initial search, a general and robust method for creating similar structures involves the condensation and cyclization of an α-haloketone with an amide, or the oxidation of a corresponding oxazoline precursor. A common synthetic approach is the Robinson-Gabriel synthesis or variations thereof.
General Synthetic Workflow
A plausible laboratory-scale synthesis would start from readily available starting materials like ethyl acetoacetate. The following workflow illustrates a conceptual pathway.
Caption: Conceptual workflow for the synthesis of 2-Methyloxazole-4-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard organic chemistry principles for this class of compounds.
-
Esterification & Halogenation: Begin with a suitable starting material, such as ethyl 2-chloroacetoacetate.
-
Condensation: React the α-chloro ester with acetamide in a suitable solvent (e.g., DMF or ethanol) under heating. This reaction forms the oxazole ring, yielding ethyl 2-methyloxazole-4-carboxylate. The choice of acetamide provides the 2-methyl substituent.
-
Purification of Intermediate: The resulting ester is purified using column chromatography on silica gel or by recrystallization.
-
Saponification: The purified ethyl ester is hydrolyzed to the carboxylic acid. This is typically achieved by stirring with an aqueous solution of a base like sodium hydroxide or lithium hydroxide at room temperature or with gentle heating.
-
Acidification and Isolation: After the hydrolysis is complete (monitored by TLC), the reaction mixture is cooled and acidified with a mineral acid (e.g., 1M HCl) to a pH of ~2-3. The acidic environment protonates the carboxylate salt, causing the final product, 2-Methyloxazole-4-carboxylic acid, to precipitate.
-
Final Purification: The crude solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Methyloxazole-4-carboxylic acid is governed by its two primary functional groups: the carboxylic acid and the oxazole ring.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is the most reactive site for many transformations. It behaves as a typical carboxylic acid, enabling a wide range of derivatizations.[3]
-
Esterification/Amidation: It can be readily converted to esters or amides via standard coupling protocols (e.g., using EDC/HOBt, DCC, or conversion to an acid chloride with SOCl₂ or (COCl)₂ followed by reaction with an alcohol or amine). This is a cornerstone of its use in building larger molecules for drug discovery.[4]
-
Decarboxylation: Under certain conditions, particularly with palladium catalysis, the carboxylic acid can undergo decarboxylative coupling, where the -COOH group is replaced, forming a new carbon-carbon or carbon-heteroatom bond.[5] This reaction is a powerful tool for C-H functionalization.[5]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (2-methyl-4-(hydroxymethyl)oxazole) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6]
Caption: Key reactions involving the carboxylic acid group.
Reactivity of the Oxazole Ring
The oxazole ring is an aromatic heterocycle, which makes it relatively stable. However, it can participate in certain reactions:
-
Electrophilic Aromatic Substitution: The ring is generally electron-deficient and thus less reactive towards electrophilic substitution than benzene. The C5 position is the most likely site for such reactions.
-
Ring Opening: Under harsh acidic or basic conditions, the oxazole ring can be susceptible to hydrolytic cleavage.
-
Metalation: The proton at the C5 position can be abstracted by a strong base (e.g., n-BuLi) to form a lithiated species, which can then react with various electrophiles.
Applications in Drug Discovery and Medicinal Chemistry
Heterocyclic scaffolds are cornerstones of modern medicinal chemistry, and oxazoles are frequently incorporated into bioactive molecules. 2-Methyloxazole-4-carboxylic acid serves as a valuable building block for introducing this motif.
-
Scaffold for Bioactive Molecules: The oxazole ring acts as a rigid scaffold that can position other functional groups in a defined spatial orientation for optimal interaction with biological targets like enzymes or receptors.[7]
-
Carboxylic Acid Bioisostere: While the molecule itself contains a carboxylic acid, the oxazole ring system is sometimes used in more complex structures as a bioisostere for other functional groups.[4]
-
Fragment-Based Drug Discovery (FBDD): Its relatively small size and defined chemical handles make it an ideal fragment for FBDD campaigns.
-
Specific Applications: It has been explicitly used as a reactant for preparing inhibitors of the ανβ3 integrin, a target relevant in cancer and other diseases, and for synthesizing modulators of human protease-activated receptor 2.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount.
-
Hazard Classification: 2-Methyloxazole-4-carboxylic acid is classified as causing skin and eye irritation and may cause respiratory irritation.[8][9][10] It is also classified as harmful to aquatic life with long-lasting effects.[1]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical safety goggles or faceshields, gloves, and a lab coat.[1][9] If dust is generated, a type N95 (US) or equivalent particulate respirator should be used.[1][11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8][11] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11] Keep away from incompatible materials such as strong oxidizing agents.[9]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8][9]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][11]
-
Ingestion: Rinse mouth and seek medical advice if you feel unwell.[8]
-
Conclusion
2-Methyloxazole-4-carboxylic acid is a chemical building block with significant potential, driven by the versatile reactivity of its carboxylic acid group and the stable, aromatic nature of the oxazole core. Its demonstrated utility in the synthesis of complex, biologically relevant molecules underscores its importance in the field of medicinal chemistry and drug discovery. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, offering a technical resource for researchers aiming to leverage this compound in their synthetic endeavors.
References
- The Royal Society of Chemistry. (2019). Supporting Information.
- Journal of Organic Chemistry. (2017). 82, 3781.
-
SpectraBase. (n.d.). 2-Methyloxazole-4-carboxylic acid. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-methyloxazole-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyloxazole-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2015). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylthiazolidine-4-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]
- Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
-
National Center for Biotechnology Information. (n.d.). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. PMC. Retrieved from [Link]
Sources
- 1. 2-甲基噁唑-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. spectrabase.com [spectrabase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
